3,5-Dibromobenzyl alcohol
Overview
Description
3,5-Dibromobenzyl alcohol is a brominated derivative of benzyl alcohol that has been identified as a natural constituent in red algae species such as Odonthalia dentata and Rhodomela confervoides. It is a phenolic compound that is present in small amounts in these algae, with reported concentrations based on fresh weight of the tissue .
Synthesis Analysis
The synthesis of 3,5-dibromobenzyl alcohol and its derivatives can be achieved through various methods. One approach involves the use of palladium catalysis to transform ortho-bromobenzyl tertiary alcohols into chromenes, or when an allylic substituent is present, into indenols . Another method reported is the nickel-catalyzed homocoupling of benzyl alcohols, which is a dynamic kinetic process that can accommodate both primary and secondary alcohols . Additionally, an improved synthetic route from 3,5-dihydroxybenzoic acid has been developed, which offers a high yield and environmental benefits .
Molecular Structure Analysis
The molecular structure of 3,5-dibromobenzyl alcohol derivatives can be complex, as seen in dendritic polymers based on 3,5-dihydroxybenzyl alcohol. These dendritic structures exhibit aggregation behavior influenced by the number of peripheral hydroxyl groups and the generation number of the dendrimers . In the case of 3,5-difluorobenzyl alcohol, a related compound, the rotational spectrum provides insights into the internal rotation tunneling, which is a result of the dihedral angle between the OCα-C1C2 groups .
Chemical Reactions Analysis
3,5-Dibromobenzyl alcohol can participate in various chemical reactions. For instance, pentabromobenzyl bromide, a related compound, reacts with alcohols and alkali metal alkoxides to form corresponding ethers . Novel dendritic compounds have been synthesized from 3,5-dihydroxybenzyl alcohol, which upon hydrolysis yield carboxyl-terminated dendrons . Furthermore, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromobenzyl alcohol and its derivatives can be inferred from studies on related compounds. For example, the vibrational spectra of 3,5-dimethoxybenzyl alcohol, an analog, have been studied using Raman and FTIR spectroscopy, and the results have been corroborated with density functional theory calculations . This type of analysis is crucial for understanding the behavior of such molecules at the molecular level, which is significant for the development of pharmaceutical intermediates and dendritic macromolecules.
Scientific Research Applications
Natural Constituent of Red Algae
3,5-Dibromo-p-hydroxybenzyl alcohol is a natural constituent of red algae species like Odonthalia dentata and Rhodomela confervoides. It's found in amounts of 0.024% and 0.003% based on fresh weight in these species, representing a significant phenolic compound in both algae (Craigie & Gruenig, 1967).
Biotransformation in Fungal Metabolites
This compound undergoes biotransformation under anaerobic conditions, particularly in the presence of methanogenic sludge. It is initially demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which can be further converted into other products through both biotic and abiotic routes (Verhagen et al., 1998).
Role in Dendrimer Precursor Structures
3,5-Dimethoxybenzyl alcohol, a related compound, has been identified as the precursor to a family of dendrimer materials. Its structural features in the solid state are important for understanding the behavior of higher generation dendrimer materials (Pan et al., 2004).
Aggregation Behavior in Dendritic Polymers
The compound has been studied for its aggregation behavior in dendritic polymers. This includes the investigation of intermolecular hydrogen bonding between periphery-situated variable numbers of OH groups, influencing the size of the aggregates (Bourrier et al., 2004).
Inhibitory Activity in DNA Topoisomerases
3,5-Dihydroxybenzyl alcohol has shown inhibitory activity against DNA topoisomerases I and II. Its potency in inhibiting these enzymes was more significant than some positive controls used in the study, suggesting its potential therapeutic applications (Hwangbo et al., 2012).
Antioxidant and Hepatoprotective Effects
3,5-Dihydroxy-4-methoxybenzyl alcohol, an analog, has demonstrated antioxidant properties and hepatoprotective effects in in vitro and in vivo studies, particularly in the context of non-alcoholic steatohepatitis (NASH) (Watanabe et al., 2016).
Antifouling and Antimicrobial Properties
Compounds like 3-chloro-2,5-dihydroxybenzyl alcohol, derived from a similar chemical family, have shown significant antifouling and antimicrobial properties, suggesting potential applications in marine biotechnology (Kwong et al., 2006).
Safety and Hazards
Safety data sheets indicate that 3,5-Dibromobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
While specific future directions for 3,5-Dibromobenzyl alcohol are not mentioned in the available resources, it’s worth noting that research and development in the field of organic chemistry is ongoing. This compound, like many others, may find new applications in the synthesis of novel materials or pharmaceuticals .
properties
IUPAC Name |
(3,5-dibromophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426555 | |
Record name | 3,5-Dibromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzyl alcohol | |
CAS RN |
145691-59-4 | |
Record name | 3,5-Dibromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145691-59-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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